
N-(3-carbamoylthiophen-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-carbamoylthiophen-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H18ClN3O4S2 and its molecular weight is 427.92. The purity is usually 95%.
BenchChem offers high-quality N-(3-carbamoylthiophen-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-carbamoylthiophen-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Applications
The compound N-(3-carbamoylthiophen-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide shows potential in catalysis, particularly in the hydrosilylation of N-aryl imines. This process, utilizing l-Piperazine-2-carboxylic acid derived N-formamides, exhibits high enantioselectivity and efficiency. The sulfonyl group on N4 plays a critical role in achieving high enantioselectivities and yields for various substrates, including aromatic and aliphatic ketimines (Wang, Cheng, Wu, Wei, & Sun, 2006).
Alzheimer’s Disease Treatment
A series of N-substituted derivatives of the compound was synthesized and evaluated as potential drug candidates for Alzheimer’s disease treatment. This research focuses on the synthesis of these derivatives through a multi-step process, demonstrating their potential in enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy (Rehman et al., 2018).
Piperidine Synthesis
The compound is also relevant in the synthesis of piperidine structures, where N-Vinyl amides, carbamates, and sulfonamides containing pendent π-nucleophiles react to form these structures. This process is marked by good efficiency and stereocontrol, indicating the compound's utility in organic synthesis and potentially in pharmaceutical applications (Brizgys, Jung, & Floreancig, 2012).
Anticancer Activity
The compound's derivatives have shown potential in anticancer activity. A study synthesizing novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas demonstrated significant activity against leukemia, colon cancer, and melanoma. This highlights the compound's role in developing new therapeutic agents for cancer treatment (Szafrański & Sławiński, 2015).
CB1 Cannabinoid Receptor Interaction
The compound exhibits potent and selective antagonism for the CB1 cannabinoid receptor. This interaction is crucial in understanding the molecular mechanisms of cannabinoids and developing treatments for conditions modulated by this receptor (Shim et al., 2002).
Antioxidant and Anticholinesterase Activities
Sulfonyl hydrazones and piperidine rings derived from the compound have shown significant roles in antioxidant capacity and anticholinesterase activity. These properties are essential in developing potential therapeutic agents for various diseases, including neurodegenerative disorders (Karaman et al., 2016).
Heavy Metal Ion Adsorption
The compound's derivatives have been utilized in synthesizing polyamides and polythioamides with chlorobenzylidine rings, showing significant adsorption capacities for heavy metal ions. This application is crucial in environmental remediation and water purification processes (Ravikumar et al., 2011).
Propiedades
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S2/c18-12-1-3-13(4-2-12)27(24,25)21-8-5-11(6-9-21)16(23)20-17-14(15(19)22)7-10-26-17/h1-4,7,10-11H,5-6,8-9H2,(H2,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUCLCPCXGIKBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=CS2)C(=O)N)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamoylthiophen-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,4-Dimethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2753721.png)
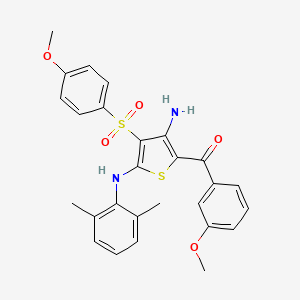
![3-[(Methylsulfanyl)methyl]phenol](/img/structure/B2753723.png)
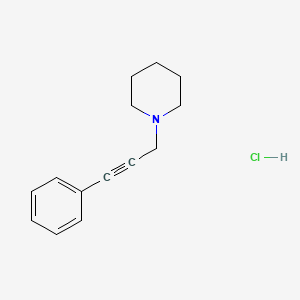
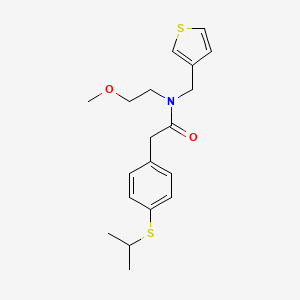
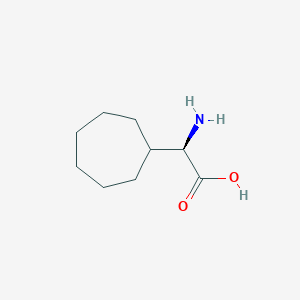

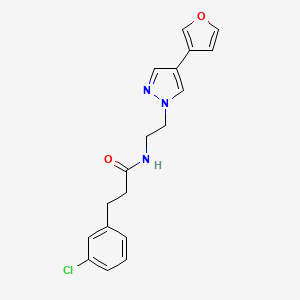
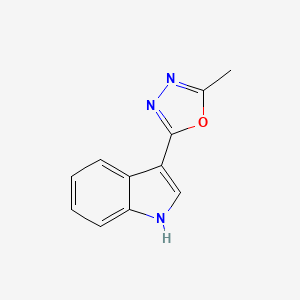
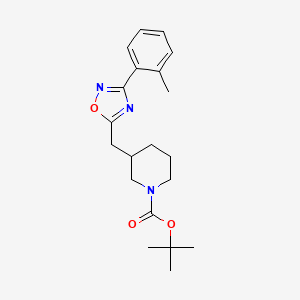
![N-benzyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2753739.png)
![N-(1-phenylethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2753740.png)
